2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with an ethylamino group, a piperazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring, which is then functionalized with an ethylamino group. The piperazine and piperidine rings are introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine structure, used as an acetylcholinesterase inhibitor.
2-(4-(piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Used as a semi-flexible linker in PROTAC development.
Uniqueness
2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-2-18-15-6-7-19-17(20-15)23-12-10-21(11-13-23)14-16(24)22-8-4-3-5-9-22/h6-7H,2-5,8-14H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPJEVVXFDSGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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